molecular formula C10H10FN B12833762 4-Fluoro-2,7-dimethyl-1H-indole

4-Fluoro-2,7-dimethyl-1H-indole

Cat. No.: B12833762
M. Wt: 163.19 g/mol
InChI Key: AJFZWSNPYJBUIC-UHFFFAOYSA-N
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Description

4-Fluoro-2,7-dimethyl-1H-indole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules and natural products . The incorporation of a fluorine atom at the 4-position and methyl groups at the 2- and 7-positions is a strategic modification that can profoundly influence the compound's properties. Fluorination is a well-established strategy to modulate key characteristics of a lead compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets . This makes this compound a valuable intermediate for researchers developing novel therapeutic agents. Its potential applications span the creation of molecules for use as anticancer, antimicrobial, and anti-inflammatory agents, among other pharmacological activities . In synthetic chemistry, this compound serves as a versatile precursor. The methyl groups, particularly at the 2-position, offer sites for further functionalization, while the fluorine atom can participate in various metal-catalyzed cross-coupling reactions or influence the electronic distribution of the entire ring system . This reactivity allows chemists to construct more complex, poly-substituted indole derivatives for exploring structure-activity relationships or developing new materials. This product is intended for research and further manufacturing applications as a chemical intermediate. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

4-fluoro-2,7-dimethyl-1H-indole

InChI

InChI=1S/C10H10FN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3

InChI Key

AJFZWSNPYJBUIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,7-dimethyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole structure .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,7-dimethyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,7-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structurally related compounds from the evidence include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
5-Fluoro-1-methyl-1H-indole F (5), CH₃ (1) 149.16 g/mol High-yield methylation (98%) via methyl iodide; used in heterocyclic synthesis
2-(4-Fluorophenyl)-3-methyl-1H-indole F (4-Ph), CH₃ (3) 225.26 g/mol Non-classical N–H···π interactions; robust crystallization behavior
5-Fluoro-1H-indole-2-carboxamide F (5), CONH₂ (2) 188.17 g/mol Carboxamide group enhances hydrogen bonding; moderate synthetic yield (37%)
7-Chloro-3-(difluoromethyl)-1H-indole Cl (7), CF₂H (3) 201.60 g/mol Agrochemical applications; high steric demand due to CF₂H group
4-Fluoro-2-phenyl-1H-indole F (4), Ph (2) 211.24 g/mol Phenyl group increases lipophilicity; potential for π-π stacking

Key Observations :

  • In contrast, 5-fluoro derivatives (e.g., –3) are more common in synthetic routes due to regioselective fluorination .
  • Methyl vs. Bulky Groups : Methyl groups (e.g., 5-Fluoro-1-methyl-1H-indole) improve solubility and metabolic stability compared to bulkier substituents like phenyl or carboxamide . The 2,7-dimethyl arrangement in the target compound may reduce steric hindrance compared to 3-methyl analogs .
  • Functional Groups : Carboxamide derivatives () exhibit higher polarity and hydrogen-bonding capacity, whereas halogenated variants (e.g., 7-chloro in ) are tailored for agrochemical applications .

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